Propan-2-yl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
Description
Propan-2-yl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate (CAS: 3570-0626; molecular formula: C₁₅H₁₅BrO₅; molecular weight: 355.18 g/mol) is a halogenated benzofuran derivative characterized by a 5-acetyloxy substituent and a 6-bromo group on the benzofuran core. Its synthesis likely involves bromination and acetylation of a hydroxylated benzofuran precursor, analogous to methods described for structurally related compounds .
Properties
IUPAC Name |
propan-2-yl 5-acetyloxy-6-bromo-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO5/c1-7(2)19-15(18)14-8(3)20-12-6-11(16)13(5-10(12)14)21-9(4)17/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMLSNBWVXZXLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method starts with the bromination of 2-methylbenzofuran, followed by esterification and acetylation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzofuran Derivatives
Substituent Variations and Molecular Properties
The target compound is compared to five derivatives with structural and functional similarities (Table 1). Key differences include substituent type, halogen placement, and ester groups, which directly affect physicochemical properties and bioactivity.
Table 1. Structural and Molecular Comparison of Benzofuran Derivatives
Impact of Halogenation and Ester Groups
- Bromine Placement: Bromination at the 6-position (target compound) versus 5-position (Compound 4) alters steric and electronic effects. Brominated derivatives generally exhibit reduced cytotoxicity compared to non-halogenated precursors, though substituent positioning modulates this trend .
- Ester Groups: Propan-2-yl (target) versus ethyl (Compound 5) or methyl (Compound 4) esters influence solubility and metabolic stability.
Biological Activity
Chemical Structure and Properties
Chemical Name: Propan-2-yl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
Molecular Formula: CHBrO
Molecular Weight: 331.17 g/mol
The compound features a benzofuran core with various substituents that contribute to its biological activity. The presence of the bromo group and the acetyloxy moiety are particularly significant for its pharmacological effects.
Anticancer Properties
Recent studies have indicated that derivatives of benzofuran compounds exhibit notable anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.
Case Study: Antitumor Activity
In vitro studies demonstrated that certain benzofuran derivatives significantly inhibited the proliferation of breast cancer cells (e.g., MDA-MB-231) and lung cancer cells (e.g., A549). The mechanism appears to involve the induction of apoptosis and inhibition of cell migration, as evidenced by assays measuring cell viability and invasion capabilities.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation: Through modulation of signaling pathways related to cell cycle regulation.
- Induction of Apoptosis: Activation of caspases leading to programmed cell death.
- Inhibition of Metastasis: Reduction in the expression of matrix metalloproteinases (MMPs), which are critical for cancer cell invasion.
Antimicrobial Activity
Additionally, some studies have highlighted the antimicrobial potential of benzofuran derivatives. For example, compounds structurally related to this compound exhibited selective antibacterial activity against Gram-positive bacteria.
Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| This compound | Bacillus subtilis | 16 µg/mL |
Structure-Activity Relationship (SAR)
Research into the SAR of benzofuran derivatives suggests that modifications in substituents can significantly enhance biological activity. The introduction of electron-withdrawing or electron-donating groups can affect the compound's interaction with biological targets, thereby influencing its potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
